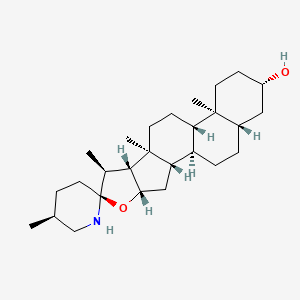

Tomatidine

Description

Tomatidine has been reported in Solanum tuberosum, Solanum kieseritzkii, and other organisms with data available.

RN given refers to (3beta,5alpha,22beta,25S)-isomer; structure

Properties

IUPAC Name |

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPYHXGMWJBLV-VXPJTDKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037102 |

Source

|

| Record name | Tomatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-59-8 |

Source

|

| Record name | Tomatidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomatidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tomatidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOMATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B73S48786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Activity of Tomatidine

This document provides a comprehensive overview of the steroidal alkaloid tomatidine, focusing on its chemical structure, biosynthetic origins, and key biological activities. It includes quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support further research and development.

Core Chemical Structure of Tomatidine

Tomatidine is the aglycone, or non-carbohydrate portion, of the glycoalkaloid α-tomatine, which is found in the stems and leaves of tomato plants (Solanum lycopersicum), as well as in the fruit of unripened green tomatoes.[1][2] Chemically, it is classified as a spirosolane-type steroidal alkaloid.[1][3] The core structure is a C27 steroid skeleton featuring a substituted spiroketal amine moiety.

The fundamental structure of tomatidine is derived from cholesterol.[3][4] It is a 3-beta-hydroxy steroid, meaning a hydroxyl group is attached at the C-3 position of the steroid's A-ring.[5] The defining feature is the oxa-azaspirodecane (spirosolane) side chain attached at C-17.

Key Structural and Chemical Properties:

-

Molar Mass: 415.662 g·mol⁻¹[6]

-

IUPAC Name: (1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-piperidine]-16-ol[5]

-

Classification: Azaspiro compound, Oxaspiro compound, 3beta-hydroxy steroid.[5]

The nitrogen atom in the spirosolane ring system makes tomatidine a basic compound.[7] This property is crucial for its extraction and biological interactions. In acidic conditions, the nitrogen can be protonated, forming the tomatidine(1+) conjugate acid.[8][9]

Quantitative Biological and Physicochemical Data

The following table summarizes key quantitative data related to tomatidine's biological activity and physical properties.

| Parameter | Value | Context / Assay | Reference |

| EC₅₀ | < 300 nM | Stimulation of myotube hypertrophy in mouse C2C12 cells. | [10] |

| Enzyme Inhibition | 84.2% inhibition | Inhibition of acid sphingomyelinase activity at a 10 mM concentration. | [1] |

| Antibacterial Activity (MIC) | 0.12 µg/mL | Minimum Inhibitory Concentration against pathogenic S. aureus variants from cystic fibrosis. | [1] |

| Antibacterial Activity (MIC) | > 16 µg/mL | Minimum Inhibitory Concentration against normal strains of S. aureus. | [1] |

| Acute Toxicity (LD₅₀) | ~500 mg/kg bw | Equivalent tomatidine dose from a single oral administration in mice. | [11] |

| Sub-chronic Toxicity (NOAEL) | ~80 mg/kg bw | No-Observed-Adverse-Effect Level equivalent tomatidine dose from a 90-day repeated-dose study in mice. | [11] |

| Extraction Yield | 2.44% | Percentage of total alkaloid-steroid extracted from fresh tomatoes using chloroform. | [12] |

| Aqueous Solubility | pH-dependent | Solubility of α-tomatine (the glycoside) is 6 mM at pH 5 but drops to 0.04 mM at pH 7. | [7] |

Signaling Pathways Involving Tomatidine

Tomatidine has been shown to modulate several key cellular signaling pathways, which are visualized below.

Biosynthesis of Tomatidine from Cholesterol

Tomatidine is an intermediate in the biosynthesis of the glycoalkaloid α-tomatine in tomatoes. The pathway begins with cholesterol and involves a series of enzymatic reactions catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes to form the characteristic spirosolane structure.[13]

Caption: Biosynthesis of tomatidine and α-tomatine from cholesterol.

Activation of mTORC1 Signaling for Muscle Anabolism

Tomatidine promotes skeletal muscle anabolism and hypertrophy by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][10] This leads to increased protein synthesis and mitochondrial biogenesis.[10] The effect is blocked by the mTORC1 inhibitor rapamycin.[10][14]

Caption: Tomatidine activates mTORC1 signaling to promote muscle growth.

Anti-inflammatory Signaling via NF-κB and JNK Inhibition

Tomatidine exhibits anti-inflammatory properties by suppressing NF-κB signaling in macrophages stimulated by lipopolysaccharides (LPS).[1] This action blocks the induced expression of inflammatory mediators like iNOS and COX-2.[1] It also acts by blocking JNK signaling.[15]

Caption: Tomatidine's anti-inflammatory mechanism via NF-κB/JNK inhibition.

Activation of Nrf2 Antioxidant Pathway

Recent studies show that tomatidine can alleviate intervertebral disc degeneration by mitigating oxidative stress.[16] It achieves this by activating the Nrf2/HO-1/GPX4 signaling pathway, a key cellular antioxidant mechanism.[16]

Caption: Tomatidine activates the Nrf2 antioxidant pathway.

Experimental Protocols

Extraction of Tomatidine from Tomato Plant Material

Method 1: Solvent Maceration and Partitioning [12][17] This protocol is suitable for isolating tomatidine for subsequent analysis or purification.

-

Preparation: Fresh tomato plant material (e.g., green fruits, leaves, stems) is cut into small pieces.[12] For some applications, the material is steamed (120°C for 30 min) to deactivate enzymes.[12]

-

Maceration: The prepared material is soaked for 3 days in a non-polar or semi-polar solvent such as chloroform, petroleum ether, or 60-80% methanol.[12][17] A solid-to-liquid ratio of 1:5 to 1:8 (w/v) is recommended.[17]

-

Filtration & Concentration: The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.

-

Purification (Resin Chromatography): The concentrated liquid is pH-adjusted and loaded onto a weak acid cation exchange or macroporous resin column.[17]

-

Washing & Elution: The column is washed with deionized water until neutral. Tomatidine is then eluted with an alkali-methanol solution.[17]

-

Final Isolation: The eluent is concentrated, and the aqueous residue is extracted with chloroform. The chloroform is concentrated to a small volume and refrigerated to induce crystallization. The resulting crystals are dried to yield the tomatidine product.[17]

Method 2: High-Throughput UHPLC-MS/MS Extraction [18] This rapid method is designed for the quantitative analysis of tomatidine and other glycoalkaloids.

-

Sample Preparation: Lyophilized and homogenized tomato tissue is weighed into a 2 mL tube.

-

Extraction: An extraction solution (e.g., 50% aqueous methanol) containing internal standards is added. Samples are vortexed and sonicated for 10 minutes in a water bath.

-

Centrifugation: Samples are centrifuged at high speed (e.g., 21,100 x g) for 10 minutes at 4°C.

-

Analysis: The supernatant is transferred to an autosampler vial for direct injection into the UHPLC-MS/MS system. This method achieves ~93% recovery for tomatidine.[18]

Quantification by UHPLC-MS/MS

This protocol provides a sensitive and robust method for quantifying tomatidine.[18]

-

System: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase:

-

Solvent A: Water + 0.1% (v/v) formic acid

-

Solvent B: Acetonitrile + 0.1% (v/v) formic acid

-

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: A multi-step gradient is employed, starting from 5% Solvent B, increasing to 85% B over approximately 7 minutes, holding, and then re-equilibrating.[18]

-

Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM) for specific quantification of tomatidine and internal standards. Key parameters like desolvation temperature (~500°C) and gas flow (~1000 L/hr) should be optimized.[18]

In Vitro mTORC1 Signaling Assay

This workflow is used to determine if tomatidine activates mTORC1 signaling in muscle cells.[10][14]

Caption: Experimental workflow to assess tomatidine's effect on mTORC1 signaling.

-

Cell Culture: Mouse C2C12 or primary human skeletal myotubes are cultured to differentiation.

-

Treatment: Cells are incubated with vehicle (e.g., 0.1% DMSO) or tomatidine (e.g., 1 µM) for a specified time (e.g., 1 hour for phosphorylation events, 24-48 hours for growth assays).[10]

-

Protein Analysis (Immunoblotting): Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated S6K (a key mTORC1 substrate) and total S6K.[10][14]

-

Protein Synthesis Measurement: Cells are treated with tomatidine for a longer period (e.g., 30 hours) before a short incubation with puromycin. Protein synthesis rates are quantified by measuring puromycin incorporation into newly synthesized proteins via immunoblotting.[10][14]

-

Gene Expression Analysis (qPCR): RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is performed to measure the relative mRNA levels of anabolic genes like IGF1 and PGC-1α1.[10]

References

- 1. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tomatidine | C27H45NO2 | CID 65576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tomatidine - Wikipedia [en.wikipedia.org]

- 7. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]

- 8. Tomatine - Wikipedia [en.wikipedia.org]

- 9. Tomatidine(1+) | C27H46NO2+ | CID 155289490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. Tomatidine Alleviates Intervertebral Disc Degeneration by Activating the Nrf2/HO-1/GPX4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]

- 18. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

The Tomatidine Biosynthesis Pathway in Solanum lycopersicum: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the tomatidine biosynthesis pathway in Solanum lycopersicum (tomato). It is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering of steroidal glycoalkaloids (SGAs) and the discovery of novel therapeutic agents. This document details the core biosynthetic pathway, regulatory mechanisms, quantitative data on key metabolites, and the experimental protocols utilized for their analysis.

Introduction to Tomatidine and Steroidal Glycoalkaloids

Tomatidine is a steroidal alkaloid aglycone that forms the backbone of the major steroidal glycoalkaloid in tomato, α-tomatine.[1][2] SGAs are a diverse class of specialized metabolites derived from cholesterol that play a crucial role in the plant's defense against a wide range of pathogens and herbivores.[3][4] While α-tomatine is known for its anti-nutritional properties and bitter taste in unripe green tomatoes, its derivatives, such as esculeoside A found in ripe fruit, are non-toxic.[1][5] The biosynthetic pathway of these compounds is a subject of intense research due to their potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hyperlipidemia effects.[6]

The Core Biosynthetic Pathway from Cholesterol to Tomatidine

The biosynthesis of tomatidine in Solanum lycopersicum commences with the precursor cholesterol and involves a series of enzymatic reactions, including hydroxylations, oxidations, transaminations, and reductions.[1][7][8] The key enzymes involved in this pathway are primarily from the GLYCOALKALOID METABOLISM (GAME) family.[3][7]

The initial steps involve the conversion of cholesterol to the first steroidal alkaloid intermediate, dehydrotomatidine. This part of the pathway is catalyzed by a series of GAME enzymes, including GAME4, GAME6, GAME7, GAME8, GAME11, and GAME12, which are responsible for the formation of the E and F rings characteristic of solanaceous steroidal alkaloids.[7]

Dehydrotomatidine is then converted to tomatidine through a series of reactions involving three key enzymes:

Sl3βHSD1 is a multifunctional enzyme with 3β-hydroxysteroid dehydrogenase (3βHSD), 3-ketosteroid isomerase (3KSI), and 3-ketosteroid reductase (3KSR) activities.[10] The conversion from dehydrotomatidine to tomatidine involves C3 oxidation, isomerization, C5α reduction, and C3 reduction.[10]

Visualization of the Tomatidine Biosynthesis Pathway

The following diagram illustrates the key steps in the conversion of cholesterol to tomatidine.

From Tomatidine to α-Tomatine and Beyond

Once tomatidine is synthesized, it undergoes a series of glycosylation steps to form the tetrasaccharide-containing α-tomatine. This process is catalyzed by a cascade of glycosyltransferases: GAME1, GAME17, GAME18, and GAME2 .[7][9]

In mature green tomatoes, α-tomatine is the primary SGA.[7] As the fruit ripens, α-tomatine is converted into the non-bitter and non-toxic esculeoside A through a series of hydroxylation, acetylation, and further glycosylation reactions.[1][5][6] Key enzymes in this conversion include GAME31 (Sl23DOX) , which hydroxylates α-tomatine, and GAME5 , which is involved in the final steps of esculeoside A formation.[5][6]

Regulation of Tomatidine Biosynthesis

The biosynthesis of tomatidine and other SGAs is tightly regulated at the transcriptional level. The AP2/ERF transcription factor GAME9 (also known as JRE4) is a key regulator that controls the expression of SGA biosynthetic genes, as well as genes in the upstream mevalonate and cholesterol pathways.[3] GAME9 can act directly or in conjunction with other transcription factors, such as SlMYC2 , to regulate target gene promoters.[3][4]

The pathway is also influenced by plant hormones. Jasmonic acid (JA) can induce the expression of GAME9 and other SGA biosynthetic genes.[1][9] Ethylene also plays a role, particularly in the regulation of SGA metabolism during fruit ripening.[6][7]

Quantitative Data on Steroidal Glycoalkaloids

The concentration of tomatidine and its glycosylated derivatives varies significantly depending on the tomato cultivar, tissue type, and developmental stage.

| Analyte | Concentration Range (mg/100g fresh weight) | Tissue/Condition | Reference |

| Total Steroidal Alkaloids | 1.9 - 23.3 | Ripe fruit across various accessions | [7] |

| Individual Alkaloids (average) | 0.1 - 7.6 | Ripe fruit across various accessions | [7] |

| α-Tomatine | Up to 500 mg/kg (50 mg/100g) | Unripe green fruit | [2] |

| α-Tomatine (in mutant lines) | ~30 - ~180 µg/mL (in extract) | Unripe green fruit | [6] |

| Esculeoside A (in mutant lines) | ~10 - ~100 µg/mL (in extract) | Ripe red fruit | [6] |

Cytotoxicity Data

| Compound | Cell Line | IC50 Value | Reference |

| α-Tomatine | FaDu human hypopharynx squamous carcinoma | 5.589 µM | [6] |

Experimental Protocols

High-Throughput Extraction of Steroidal Glycoalkaloids

A rapid and efficient method for the extraction of SGAs from tomato tissues has been developed.[7][11][12]

Methodology:

-

Sample Preparation: Lyophilize and grind tomato tissue to a fine powder.

-

Extraction Solvent: Prepare an extraction solvent of 80:20 methanol:water (v/v) with internal standards (e.g., α-solanine and solanidine).[13]

-

Extraction:

-

Add 1 mL of extraction solvent to 20 mg of powdered tissue in a 2 mL centrifuge tube.

-

Vortex for 10 seconds.

-

Sonicate for 10 minutes in a water bath at room temperature.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C.

-

-

Sample Dilution and Filtration:

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 800 µL of 50:50 methanol:water (v/v).

-

Vortex and filter through a 0.22 µm PVDF syringe filter into an autosampler vial.

-

This method allows for the parallel processing of up to 16 samples in approximately 20 minutes with high recovery rates for both tomatidine (93.0 ± 6.8%) and α-tomatine (100.8 ± 13.1%).[11][12][13]

UHPLC-MS/MS Analysis of Steroidal Glycoalkaloids

The quantification of SGAs is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[7][11][12][13]

Instrumentation and Conditions:

-

UHPLC System: Waters Acquity UPLC H-Class System or equivalent.[13]

-

Column: Waters C18 Acquity BEH (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.[13]

-

Mobile Phase:

-

Gradient Elution: A typical gradient runs from 5% to 52.5% B over 10 minutes, then to 100% B, followed by re-equilibration.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 2 µL.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the extraction and analysis of steroidal glycoalkaloids from tomato samples.

Conclusion

The elucidation of the tomatidine biosynthesis pathway in Solanum lycopersicum has provided valuable insights into the complex biochemistry of steroidal glycoalkaloids. The identification of key GAME enzymes and regulatory factors opens up new avenues for the metabolic engineering of tomato to enhance its disease resistance or to improve its nutritional profile by modulating SGA content. Furthermore, the potent biological activities of tomatidine and its derivatives highlight their potential as lead compounds for drug development. The analytical methods detailed herein provide a robust framework for the continued investigation of these fascinating and important natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. GAME9 regulates the biosynthesis of steroidal alkaloids and upstream isoprenoids in the plant mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A distal enhancer guides the negative selection of toxic glycoalkaloids during tomato domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of steroid 5α-reductase involved in α-tomatine biosynthesis in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Tomatidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidine, a steroidal alkaloid found in tomatoes, has emerged as a promising natural compound with a diverse range of pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of tomatidine's mechanisms of action, supported by quantitative data from preclinical studies. Key therapeutic areas of investigation include its potent anti-atrophic effects on skeletal muscle, its role in cholesterol metabolism and cardiovascular health, its significant anti-inflammatory activity, and its potential as an anticancer agent. This document summarizes key experimental findings, details the methodologies of pivotal studies, and visualizes the intricate signaling pathways modulated by tomatidine to serve as a valuable resource for the scientific community.

Introduction

Tomatidine is the aglycone of the glycoalkaloid α-tomatine, abundant in the leaves and green fruit of the tomato plant (Solanum lycopersicum)[1][2]. While α-tomatine has its own biological activities, tomatidine itself is absorbed following the hydrolysis of α-tomatine in the gut[1]. Emerging research has identified tomatidine as a multi-target small molecule with significant therapeutic potential across a spectrum of diseases. Its ability to modulate fundamental cellular pathways, such as mTORC1 signaling in muscle, and NF-κB and MAPK signaling in inflammatory processes, positions it as a compelling candidate for further drug development.

Pharmacological Properties and Mechanisms of Action

Skeletal Muscle Atrophy and Hypertrophy

Tomatidine has been identified as a potent inhibitor of skeletal muscle atrophy and a promoter of muscle hypertrophy.[3][4] A systems-based approach first pinpointed tomatidine as a small molecule whose mRNA expression signature negatively correlates with that of human skeletal muscle atrophy.[3] Subsequent in vitro and in vivo studies have elucidated its primary mechanism of action in muscle tissue.

Mechanism of Action: The anabolic effects of tomatidine in skeletal muscle are primarily mediated through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][5] Activation of mTORC1 is a crucial event in muscle anabolism, leading to increased protein synthesis, mitochondrial biogenesis, and the expression of anabolic genes.[1] Tomatidine has been shown to increase the phosphorylation of S6 kinase (S6K), a key downstream substrate of mTORC1, without affecting Akt phosphorylation.[1]

// Nodes Tomatidine [label="Tomatidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; p_S6K [label="p-S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Increased\nProtein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Biogenesis [label="Increased\nMitochondrial Biogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anabolic_Genes [label="Increased Anabolic\nGene Expression\n(e.g., IGF-1, PGC-1α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Muscle_Hypertrophy [label="Skeletal Muscle\nHypertrophy", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tomatidine -> mTORC1 [label="Activates", color="#4285F4", fontcolor="#4285F4"]; mTORC1 -> S6K [label="Phosphorylates", color="#FBBC05", fontcolor="#5F6368"]; S6K -> p_S6K [style=invis]; mTORC1 -> Protein_Synthesis [color="#FBBC05", fontcolor="#5F6368"]; mTORC1 -> Mitochondrial_Biogenesis [color="#FBBC05", fontcolor="#5F6368"]; mTORC1 -> Anabolic_Genes [color="#FBBC05", fontcolor="#5F6368"]; {Protein_Synthesis, Mitochondrial_Biogenesis, Anabolic_Genes} -> Muscle_Hypertrophy [color="#34A853", fontcolor="#34A853"]; }

Figure 1: Tomatidine-mediated activation of the mTORC1 signaling pathway in skeletal muscle.

Quantitative Data: In Vitro and In Vivo Efficacy

| Model System | Tomatidine Concentration/Dose | Key Findings | Reference |

| Human Skeletal Myotubes | 1 µM for 48h | Increased total cellular protein and mitochondrial DNA. | [1][6] |

| Mouse C2C12 Myotubes | 1 µM for 1h | Increased phosphorylation of S6K. | [1] |

| Mouse C2C12 Myotubes | 1 µM for 30h | Increased protein synthesis. | [1] |

| Young Mice (7 weeks old) | 0.05% (w/w) in chow for 5 weeks | Increased skeletal muscle mass by 13.7%, increased grip strength, and enhanced exercise capacity. | [1] |

| Fasted Mice | 25 mg/kg (intraperitoneal) | Reduced fasting-induced muscle atrophy and increased mTORC1 activity. | [1] |

| Middle-aged Mice (61 weeks old) | 0.05% in diet for 9 weeks | Induced skeletal muscle fiber hypertrophy and increased muscle mass by 14.2%. | [6] |

Experimental Protocols: Skeletal Muscle Studies

-

Cell Culture: Human skeletal myoblasts and mouse C2C12 myoblasts were cultured and differentiated into myotubes. Tomatidine, dissolved in DMSO, was added to the culture medium at specified concentrations and durations.[1][6]

-

Immunoblot Analysis: Protein lysates from treated myotubes or muscle tissue were subjected to SDS-PAGE and transferred to membranes. Phosphorylation status of proteins like S6K and Akt was assessed using specific antibodies.[1]

-

Protein Synthesis Assay: Myotubes were incubated with tomatidine, and protein synthesis was measured, often using puromycin-based assays.[1]

-

Animal Studies: Male C57BL/6 mice were fed a standard chow diet supplemented with tomatidine. Muscle mass, fiber size (via immunofluorescence), grip strength, and exercise capacity (treadmill running) were evaluated.[1][6] For fasting-induced atrophy studies, mice were fasted and administered tomatidine via intraperitoneal injection.[1]

// Edges between subgraphs Analysis_IV -> Analysis_V [style=invis]; }

Figure 2: General experimental workflow for investigating the effects of tomatidine on muscle atrophy.

Cholesterol Metabolism and Atherosclerosis

Tomatidine has demonstrated beneficial effects on lipid metabolism, positioning it as a potential agent for managing hyperlipidemia and atherosclerosis.[7][8]

Mechanism of Action: Tomatidine inhibits the activity of acyl-CoA:cholesterol acyl-transferase (ACAT), an enzyme responsible for the esterification of cholesterol for storage and transport.[7][8] By suppressing both ACAT-1 and ACAT-2, tomatidine reduces the accumulation of cholesterol esters in macrophages, a key event in the formation of foam cells and the development of atherosclerotic plaques.[7][8]

Quantitative Data: Lipid-Lowering Effects

| Model System | Tomatidine Dose | Key Findings | Reference |

| ApoE-deficient Mice | Dietary supplementation (~0.04%) for 10 weeks | Reduced plasma cholesterol and atherosclerosis. | [9] |

| ApoE-deficient Mice | Oral administration | Significantly reduced serum cholesterol, LDL-cholesterol, and atherosclerotic lesion areas. | [7][8] |

| Human Monocyte-Derived Macrophages | Dose-dependent | Significantly inhibited cholesterol ester accumulation induced by acetylated LDL. | [7][10] |

Anti-inflammatory Properties

A significant body of evidence highlights the potent anti-inflammatory effects of tomatidine across various disease models.[11][12][13]

Mechanism of Action: Tomatidine exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[12][13][14] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as iNOS and COX-2.[10][15] By suppressing the activation of these pathways, tomatidine can attenuate the inflammatory cascade. In models of rheumatoid arthritis, tomatidine has been shown to decrease the activation of MAPKs (ERK and JNK) and NF-κB.[13]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α, IL-1β)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Tomatidine [label="Tomatidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory_Genes [label="Expression of\nPro-inflammatory Genes\n(IL-1β, IL-6, TNF-α, iNOS, COX-2, MMPs)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> MAPK [arrowhead=normal, color="#5F6368"]; Inflammatory_Stimuli -> NFkB [arrowhead=normal, color="#5F6368"]; Tomatidine -> MAPK [label="Inhibits", fontcolor="#EA4335"]; Tomatidine -> NFkB [label="Inhibits", fontcolor="#EA4335"]; MAPK -> Pro_inflammatory_Genes [arrowhead=normal, color="#5F6368"]; NFkB -> Pro_inflammatory_Genes [arrowhead=normal, color="#5F6368"]; Pro_inflammatory_Genes -> Inflammation [arrowhead=normal, color="#5F6368"]; }

Figure 3: Inhibition of NF-κB and MAPK signaling pathways by tomatidine.

Quantitative Data: Anti-inflammatory Efficacy

| Model System | Tomatidine Concentration/Dose | Key Findings | Reference |

| LPS-stimulated Mouse Macrophages | Concentration-dependent | Decreased iNOS and COX-2 expression. | [15] |

| TNFα-induced Arthritic FLS | 2.5, 5, 10 µM | Inhibited proliferation and migration; suppressed IL-1β, IL-6, TNFα, MMP-9, and RANKL production. | [13] |

| Rat Model of Osteoarthritis | 12-week treatment | Attenuated cartilage degradation. | [12] |

| Mouse Model of Asthma | Intraperitoneal injection | Reduced airway hyperresponsiveness and eosinophil infiltration by suppressing Th2 cytokines. | [11] |

| Collagen-Induced Arthritis Rats | 5 and 15 mg/kg (intraperitoneal) for 14 days | Ameliorated synovial inflammation and joint destruction. | [13] |

Anticancer Activity

Tomatidine has demonstrated inhibitory effects on the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.[16][17][18]

Mechanism of Action: The anticancer mechanisms of tomatidine appear to be cell-type specific. In human gastric cancer cells, tomatidine's effects may be mediated by the modulation of interferon-stimulated genes (ISGs).[16][18] In other cancer cell lines, such as osteosarcoma, tomatidine has been shown to suppress invasion and migration through the inhibition of the c-Raf-MEK-ERK pathway and presenilin 1.[19]

Quantitative Data: In Vitro Anticancer Effects

| Cancer Cell Line | Tomatidine Concentration | Effect | Reference |

| HT-29 (Colon) | 100 µM for 48h | 70% growth inhibition. | [16] |

| HeLa (Cervical) | 100 µM for 48h | 60% growth inhibition. | [16] |

| MCF-7 (Breast) | 100 µM for 48h | 80% growth inhibition. | [16] |

| HBL-100 (Breast) | 30 µM for 24h | ~75% growth inhibition. | [16] |

| 85As2 (Gastric) | Not specified | Inhibited proliferation in vitro and tumor growth in vivo. | [16][18] |

Conclusion and Future Directions

Tomatidine is a natural steroidal alkaloid with a compelling and diverse pharmacological profile. Its robust anabolic effects on skeletal muscle, coupled with its anti-inflammatory, cholesterol-lowering, and anticancer properties, make it a molecule of significant interest for therapeutic development. The well-documented mechanisms of action, particularly the modulation of key signaling pathways like mTORC1, NF-κB, and MAPK, provide a solid foundation for further investigation.

Future research should focus on several key areas:

-

Clinical Trials: To date, the majority of the research has been preclinical. Well-designed clinical trials are necessary to establish the safety and efficacy of tomatidine in humans for conditions such as sarcopenia, inflammatory disorders, and hyperlipidemia.

-

Bioavailability and Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of tomatidine in humans is crucial for optimizing dosing and delivery systems.

-

Synergistic Combinations: Investigating tomatidine in combination with existing therapies could reveal synergistic effects, potentially allowing for lower doses and reduced side effects.

-

Target Identification: While major signaling pathways have been identified, further research to pinpoint direct molecular targets of tomatidine will enhance our understanding of its pleiotropic effects.

References

- 1. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gigasnutrition.com [gigasnutrition.com]

- 6. emmyon.com [emmyon.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tomatidine, a tomato sapogenol, ameliorates hyperlipidemia and atherosclerosis in apoE-deficient mice by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tomatidine - Wikipedia [en.wikipedia.org]

- 10. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]

- 11. Tomatidine Attenuates Airway Hyperresponsiveness and Inflammation by Suppressing Th2 Cytokines in a Mouse Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tomatidine suppresses inflammation in primary articular chondrocytes and attenuates cartilage degradation in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats [frontiersin.org]

- 14. Tomatidine suppresses inflammation in primary articular chondrocytes and attenuates cartilage degradation in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. tis.wu.ac.th [tis.wu.ac.th]

Tomatidine's Anabolic Action in Skeletal Muscle: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the molecular mechanisms through which tomatidine, a natural compound found in green tomatoes, exerts its potent anabolic and anti-atrophic effects on skeletal muscle. This whitepaper, targeted at researchers, scientists, and drug development professionals, consolidates current scientific understanding, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to accelerate research and development in muscle-wasting disorders.

Tomatidine has emerged as a promising small molecule for combating skeletal muscle atrophy, a debilitating condition associated with aging, illness, and injury.[1][2][3] This guide provides an in-depth exploration of its primary mechanism of action: the stimulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of muscle growth and protein synthesis.[1][4][5][6][7][8][9][10]

Core Mechanism: mTORC1 Activation

Tomatidine initiates a cascade of molecular events that promote muscle hypertrophy and prevent atrophy. A key action is the activation of mTORC1 signaling.[1][4][5][6][7][8][9][10] This leads to increased phosphorylation of the downstream target S6 kinase (S6K), a critical step in boosting protein synthesis.[4][9] The anabolic effects of tomatidine are mTORC1-dependent, as the mTORC1 inhibitor rapamycin abolishes tomatidine-induced increases in S6K phosphorylation, protein accretion, and myotube growth.[4][9]

In addition to enhancing protein synthesis, tomatidine upregulates the expression of anabolic genes, including insulin-like growth factor-1 (IGF-1) and peroxisome proliferator-activated receptor-γ coactivator-1α1 (PGC-1α1).[4] This multifaceted signaling activity contributes to an overall anabolic state in skeletal muscle, leading to the accumulation of protein and mitochondria, and ultimately, cellular growth.[1][4][5][8][10]

A secondary, yet significant, mechanism involves the inhibition of the activating transcription factor 4 (ATF4), a key mediator of age-related muscle weakness and atrophy.[5][11][12][13] Tomatidine has been shown to repress a subset of mRNAs that are positively regulated by ATF4, thereby mitigating its catabolic effects in aged skeletal muscle.[12]

Quantitative Effects of Tomatidine on Skeletal Muscle

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the potent effects of tomatidine on skeletal muscle anabolism and function.

Table 1: In Vitro Effects of Tomatidine on Skeletal Myotubes

| Parameter | Cell Type | Tomatidine Concentration | Duration | Result | Reference |

| S6K Phosphorylation | C2C12 myotubes | 1 µM | 1 hour | Increased | [4] |

| Protein Synthesis | C2C12 myotubes | 1 µM | 30 hours | Increased | [4] |

| IGF-1 mRNA | C2C12 myotubes | 1 µM | 2 hours | Increased | [4] |

| PGC-1α1 mRNA | C2C12 myotubes | 1 µM | 2 hours | Increased | [4] |

| Total Cellular Protein | Human primary myotubes | 1 µM | 48 hours | Increased | [4] |

| Mitochondrial DNA | Human primary myotubes | 1 µM | 48 hours | Increased | [4] |

| Myotube Hypertrophy | Human primary myotubes | 1 µM | 48 hours | Stimulated | [4] |

| Total Cellular Protein | C2C12 myotubes | 1 µM | 48 hours | Increased | [4] |

| Mitochondrial DNA | C2C12 myotubes | 1 µM | 48 hours | Increased | [4] |

| Myotube Hypertrophy | C2C12 myotubes | < 300 nM (EC50) | 48 hours | Stimulated | [4] |

Table 2: In Vivo Effects of Tomatidine in Mice

| Parameter | Animal Model | Tomatidine Administration | Duration | Result | Reference |

| Skeletal Muscle Mass | Fasted mice | Intraperitoneal injection | - | Increased (Reduced atrophy) | [4] |

| Muscle Specific Force | Fasted mice | Intraperitoneal injection | - | Reduced loss | [4] |

| mTORC1 Activity (S6K phosphorylation) | Fasted mice | Intraperitoneal injection | - | Increased | [4] |

| Skeletal Muscle Hypertrophy | Young mice (7 weeks old) | 0.05% (w/w) in chow | 5 weeks | Stimulated | [4] |

| Strength and Exercise Capacity | Young mice (7 weeks old) | 0.05% (w/w) in chow | 5 weeks | Increased | [1][4] |

| Age-related Muscle Weakness and Atrophy | Aged mice | - | - | Reduced | [12] |

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the mechanisms of tomatidine, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Detailed Experimental Protocols

A critical component of this guide is the detailed methodology for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

1. Cell Culture and Treatment:

-

Cell Line: C2C12 myoblasts are differentiated into myotubes. Primary human skeletal muscle cells can also be used.[4]

-

Differentiation: Myoblasts are grown to confluence and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) for several days to form multinucleated myotubes.

-

Tomatidine Treatment: Tomatidine (e.g., from Enzo Life Sciences) is dissolved in a vehicle such as DMSO. Myotubes are incubated with the desired concentration of tomatidine (e.g., 1 µM) or vehicle control for specified durations.[4] For mTORC1 inhibition studies, cells are co-treated with rapamycin (e.g., 100 nM).[4]

2. Immunoblot Analysis:

-

Lysate Preparation: Myotubes are lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-S6K, total S6K, Akt). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Signals are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Protein Synthesis Assay:

-

Radiolabeling: Myotubes are incubated with a radiolabeled amino acid, such as [3H]tyrosine (e.g., 4 µCi/ml), for a short period (e.g., 30 minutes).[4]

-

Protein Precipitation: Cells are washed, and protein is precipitated with trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter to determine the rate of protein synthesis.

4. Quantitative Real-Time PCR (qPCR):

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from myotubes, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.

-

qPCR Reaction: qPCR is performed using gene-specific primers for target genes (e.g., Igf1, Ppargc1a) and a reference gene (e.g., Gapdh).

-

Data Analysis: Relative mRNA expression is calculated using the ΔΔCt method.

5. In Vivo Mouse Studies:

-

Animal Model: C57BL/6 mice are commonly used.

-

Tomatidine Administration: Tomatidine is mixed into standard chow at a specified concentration (e.g., 0.05% w/w) and provided ad libitum.[4]

-

Functional Assessment: Strength can be measured using a grip strength meter. Exercise capacity can be assessed using a treadmill exhaustion test.

-

Tissue Collection and Analysis: At the end of the study, skeletal muscles are harvested for analysis of mass, histology (fiber size), and molecular markers (immunoblotting for signaling proteins, qPCR for gene expression).

This technical guide provides a solid foundation for the scientific community to further investigate the therapeutic potential of tomatidine in skeletal muscle disorders. The detailed data and methodologies presented herein are intended to facilitate the design of new experiments and accelerate the translation of this promising natural compound into clinical applications.

References

- 1. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound in Green Tomatoes Linked to Muscle Growth | Texas Orthopedics [txortho.com]

- 3. Green is good | Iowa Now - The University of Iowa [now.uiowa.edu]

- 4. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tomatidine: The Muscle-Building Nightshade [blog.priceplow.com]

- 7. gigasnutrition.com [gigasnutrition.com]

- 8. anabolicminds.com [anabolicminds.com]

- 9. researchgate.net [researchgate.net]

- 10. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]

- 11. Tomatidine - Wikipedia [en.wikipedia.org]

- 12. Identification and Small Molecule Inhibition of an Activating Transcription Factor 4 (ATF4)-dependent Pathway to Age-related Skeletal Muscle Weakness and Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Publications – Emmyon, Inc. [emmyon.com]

An In-depth Technical Guide to the Anti-inflammatory Effects of Tomatidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tomatidine, a steroidal alkaloid derived from the Solanaceae family of plants, notably green tomatoes, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying tomatidine's anti-inflammatory effects, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanisms of Anti-inflammatory Action

Tomatidine exerts its anti-inflammatory effects by targeting central signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms identified are the potent inhibition of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] Tomatidine has been shown to suppress NF-κB activation in various cell types, including macrophages and chondrocytes.[3][5][6] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By stabilizing IκBα, tomatidine effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of its target genes.[6][7] This inhibitory action has been observed in response to inflammatory stimuli such as Lipopolysaccharide (LPS) and Interleukin-1β (IL-1β).[3][6]

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to inflammatory stimuli.[3] Tomatidine has been shown to modulate these pathways to varying degrees depending on the cell type and stimulus.

-

JNK Pathway: Tomatidine consistently demonstrates an inhibitory effect on the JNK pathway. It suppresses the phosphorylation of JNK, which in turn prevents the activation of downstream transcription factors like c-Jun.[5][6] This action contributes to the downregulation of inflammatory gene expression.[4]

-

p38 and ERK Pathways: The effect of tomatidine on p38 and ERK is more context-dependent. In studies with primary chondrocytes stimulated by IL-1β, tomatidine suppressed the activation of p38 in a concentration-dependent manner but had less effect on ERK and JNK.[3] In contrast, in rheumatoid arthritis models using fibroblast-like synoviocytes (FLSs) stimulated with TNFα, tomatidine significantly suppressed the phosphorylation of both ERK and JNK, but not p38.[4]

This differential modulation suggests that tomatidine's therapeutic potential may vary depending on which MAPK pathways are dominant in a specific inflammatory pathology.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of tomatidine has been quantified in several in vitro and in vivo models. The following tables summarize key findings, demonstrating a consistent dose-dependent inhibition of major inflammatory mediators.

Table 1: In Vitro Effects of Tomatidine on Inflammatory Mediators in Primary Chondrocytes

Stimulus: 10 ng/mL Interleukin-1β (IL-1β) for 24 hours. Data derived from Western Blot analysis.[3]

| Tomatidine Conc. | iNOS Expression (Relative to IL-1β) | COX-2 Expression (Relative to IL-1β) |

| 2.5 µM | Significant Reduction | Significant Reduction |

| 5.0 µM | Significant Reduction | Significant Reduction |

| 10.0 µM | Significant Reduction | Significant Reduction |

| *p < 0.05, **p < 0.01 compared to IL-1β group. |

Table 2: In Vitro Effects of Tomatidine on Pro-inflammatory Cytokine mRNA in Arthritic FLSs

Stimulus: 50 ng/mL Tumor Necrosis Factor-α (TNFα) for 24 hours. Data derived from Real-Time PCR.[4]

| Tomatidine Conc. | IL-1β mRNA (Fold Change vs. TNFα) | IL-6 mRNA (Fold Change vs. TNFα) | TNFα mRNA (Fold Change vs. TNFα) |

| 2.5 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 5.0 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 10.0 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition |

Table 3: In Vivo Effects of Tomatidine on Serum Cytokine Levels in CIA Rats

Model: Collagen-Induced Arthritis (CIA) in rats. Treatment administered post-arthritis induction.[4]

| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNFα (pg/mL) |

| Vehicle (CIA) | ~180 | ~450 | ~250 |

| Tomatidine (5 mg/kg) | ~110 | ~280 | ~160 |

| Tomatidine (15 mg/kg) | ~80 | ~200 | ~120 |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature, providing a framework for reproducing and expanding upon these findings.

In Vitro Anti-inflammatory Assay in Primary Chondrocytes

-

Cell Isolation and Culture: Primary articular chondrocytes are isolated from the cartilage of rats. The tissue is minced and subjected to enzymatic digestion, typically with pronase followed by collagenase II. Isolated cells are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[3]

-

Tomatidine Treatment and Inflammatory Stimulation: Chondrocytes are pre-treated with varying concentrations of tomatidine (e.g., 2.5, 5, 10 µM) or vehicle (DMSO) for a specified period (e.g., 1-2 hours).[3]

-

Inflammatory Challenge: Following pre-treatment, the cells are stimulated with a pro-inflammatory cytokine, such as 10 ng/mL of IL-1β, for 24 hours to induce an inflammatory response.[3]

-

Protein Expression Analysis (Western Blot):

-

Cells are lysed, and total protein is extracted and quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, GAPDH).[3]

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified relative to an internal control like GAPDH.[3]

-

In Vivo Collagen-Induced Arthritis (CIA) Model

-

Induction of Arthritis: Arthritis is induced in rats (e.g., Wistar or Sprague-Dawley) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, typically administered via intradermal injection at the base of the tail. A booster injection is given after a set period (e.g., 7-14 days).[4]

-

Treatment Protocol: Once arthritis is established (confirmed by clinical scoring of paw swelling and redness), animals are randomly assigned to treatment groups. Tomatidine (e.g., 5 and 15 mg/kg) or a vehicle control is administered daily via an appropriate route, such as intraperitoneal injection or oral gavage, for several weeks.[2][4]

-

Assessment of Disease Progression:

-

Clinical Scoring: Arthritis severity is monitored regularly by scoring paw swelling, erythema, and joint mobility.

-

Histopathology: At the end of the study, animals are euthanized, and hind paws are collected. The joints are fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[2][4]

-

-

Biomarker Analysis:

-

Serum Cytokines: Blood is collected, and serum is separated to measure the levels of systemic pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][4]

-

Tissue Analysis: Joint tissues can be homogenized for protein or mRNA analysis to measure local expression of inflammatory mediators.

-

Conclusion

Tomatidine presents a compelling profile as a natural anti-inflammatory agent. Its efficacy is rooted in its ability to potently inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade. This action leads to a significant, dose-dependent reduction in the production of a wide array of inflammatory mediators, including iNOS, COX-2, and key pro-inflammatory cytokines. The evidence from both in vitro cellular models and in vivo disease models, such as osteoarthritis and rheumatoid arthritis, underscores its potential for development as a therapeutic agent for inflammatory diseases.[3][4] Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]

- 2. Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tomatidine suppresses inflammation in primary articular chondrocytes and attenuates cartilage degradation in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Tomatidine: A Technical Guide for Researchers

November 2025

Abstract

Tomatidine, a steroidal alkaloid derived from the tomato plant (Solanum lycopersicum), has emerged as a molecule of significant interest in the field of antimicrobial research. This technical guide provides a comprehensive overview of the antimicrobial spectrum of tomatidine, with a focus on its direct inhibitory activities, synergistic interactions with conventional antibiotics, and its mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of the underlying biological and methodological principles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the exploration of new therapeutic agents and strategies. Natural products have historically been a rich source of antimicrobial compounds. Tomatidine, the aglycone of the glycoalkaloid α-tomatine, is a promising candidate in this regard. While its direct antimicrobial activity against many prototypical bacteria is limited, it exhibits potent and specific activity against persistent bacterial phenotypes, namely Small-Colony Variants (SCVs). Furthermore, tomatidine has been shown to act synergistically with a range of antibiotics, effectively restoring their efficacy against resistant strains. This guide synthesizes the current scientific knowledge on the antimicrobial properties of tomatidine, offering a technical resource for the scientific community.

Antibacterial Spectrum of Tomatidine

The antibacterial activity of tomatidine is multifaceted, characterized by both direct inhibition of specific bacterial forms and potentiation of other antimicrobial agents.

Direct Antibacterial Activity: Targeting Small-Colony Variants (SCVs)

Tomatidine demonstrates remarkable potency against SCVs of several bacterial species. SCVs are slow-growing, metabolically deficient subpopulations that are often associated with chronic and recurrent infections due to their increased tolerance to antibiotics and host immune responses.[1][2][3]

Table 1: Minimum Inhibitory Concentrations (MICs) of Tomatidine Against Bacterial Small-Colony Variants (SCVs)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | NewbouldΔhemB | 0.06 - 0.12 | [1][3][4] |

| CF07-S | 0.12 | [3] | |

| CF1D-S | 0.12 | [3] | |

| Listeria monocytogenes | SCV | 0.03 - 0.12 | [5] |

| Bacillus cereus | SCV | 0.03 - 0.12 | [5] |

| Bacillus subtilis | SCV | 0.03 - 0.12 | [5] |

In stark contrast, tomatidine shows minimal to no inhibitory activity against the corresponding prototypical (wild-type) strains, with MICs often exceeding 128 µg/mL.[3][4][6]

Synergistic Antibacterial Activity

A significant aspect of tomatidine's antimicrobial potential lies in its ability to act synergistically with conventional antibiotics, thereby lowering their effective concentrations and overcoming resistance.

Table 2: Synergistic Activity of Tomatidine with Antibiotics Against Prototypical Bacteria

| Bacterial Species | Antibiotic | Tomatidine Concentration (µg/mL) | Fold Decrease in Antibiotic MIC | Reference |

| Staphylococcus aureus | Gentamicin | Not specified | Synergistic effect observed | [7][8] |

| Kanamycin | Not specified | Synergistic effect observed | [8] | |

| Tobramycin | Not specified | Synergistic effect observed | [8] | |

| Amikacin | Not specified | Synergistic effect observed | [8] | |

| Streptomycin | Not specified | Synergistic effect observed | [8] | |

| Enterococcus faecalis | Ampicillin | Not specified | Synergistic effect observed | [7] |

| Pseudomonas aeruginosa | Cefepime | Not specified | Synergistic effect observed | [7] |

| Ciprofloxacin | Not specified | Synergistic effect observed | [7] |

Tomatidine has been shown to potentiate the activity of aminoglycosides against both antibiotic-susceptible and multidrug-resistant S. aureus (MRSA).[8][9]

Anti-Virulence Activity

Beyond direct killing and synergy, tomatidine has been observed to attenuate the virulence of S. aureus. It can inhibit the expression of several virulence factors that are regulated by the agr quorum-sensing system, and it also reduces the hemolytic activity of several strains.[8][9]

Antifungal Spectrum of Tomatidine

Tomatidine also possesses antifungal properties, primarily through synergistic interactions with existing antifungal drugs.

Synergistic Antifungal Activity

Tomatidine acts as a potent synergizer of fluconazole against several fungal pathogens.

Table 3: Synergistic Activity of Tomatidine with Fluconazole

| Fungal Species | Observation | Reference |

| Candida albicans | Potent synergistic interaction | [10] |

| Saccharomyces cerevisiae | Potent synergistic interaction | [10] |

| Cryptococcus neoformans | Potent synergistic interaction | [10] |

This synergistic effect has been observed even in fluconazole-resistant isolates of C. albicans.[10]

Mechanisms of Action

The antimicrobial effects of tomatidine are attributed to distinct mechanisms of action.

Inhibition of Bacterial ATP Synthase

The primary mechanism for the potent activity of tomatidine against bacterial SCVs is the inhibition of the bacterial ATP synthase.[1][2] Specifically, tomatidine targets the subunit c (AtpE) of the F_o rotor of the ATP synthase complex.[6] This inhibition disrupts the proton motive force across the bacterial membrane, leading to a decrease in ATP production and ultimately, cell death.[4][6]

Caption: Inhibition of bacterial ATP synthase by tomatidine.

Disruption of Fungal Ergosterol Biosynthesis

In fungi, tomatidine is thought to interfere with the ergosterol biosynthesis pathway.[11] It has been shown to inhibit C-24 sterol methyltransferase and C-24 sterol reductase, key enzymes in this pathway.[12][13] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to increased permeability and cell death, and likely contributes to its synergistic effect with azole antifungals that also target this pathway.

Caption: Inhibition of ergosterol biosynthesis by tomatidine.

Proposed Mechanism of Synergy with Aminoglycosides

The synergistic effect of tomatidine with aminoglycoside antibiotics against prototypical S. aureus is not yet fully elucidated. However, it is hypothesized that tomatidine increases the permeability of the bacterial cell membrane, which facilitates the uptake of aminoglycosides into the bacterial cell.[8] Aminoglycosides require transport across the cytoplasmic membrane to reach their ribosomal targets, and this process is energy-dependent. By potentially disrupting the membrane, tomatidine may lower this energy barrier.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antimicrobial properties of tomatidine. Researchers should consult the specific cited literature for detailed parameters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

The checkerboard method is employed to assess the interaction between two antimicrobial agents.

-

Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of antibiotic A horizontally and serial two-fold dilutions of tomatidine (compound B) vertically. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation: Inoculate each well with a standardized bacterial inoculum as described for the MIC assay.

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Analysis: After incubation, determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1

-

Indifference: 1 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Caption: Logic for interpreting checkerboard assay results.

Future Directions and Conclusion

Tomatidine presents a compelling profile as a potential antimicrobial agent, not as a standalone broad-spectrum antibiotic, but as a targeted therapeutic against persistent bacterial SCVs and as a powerful adjuvant to existing antibiotics and antifungals. Its multifaceted activity warrants further investigation. Future research should focus on:

-

Elucidating the precise molecular interactions between tomatidine and the ATP synthase.

-

Confirming the mechanism of synergy with aminoglycosides and other antibiotics.

-

In vivo studies to evaluate the efficacy of tomatidine, both alone and in combination therapies, in animal models of chronic and resistant infections.

-

Pharmacokinetic and toxicological profiling to assess its suitability for clinical development.

References

- 1. Tomatidine Is a Lead Antibiotic Molecule That Targets Staphylococcus aureus ATP Synthase Subunit C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tomatidine Is a Lead Antibiotic Molecule That Targets Staphylococcus aureus ATP Synthase Subunit C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tomatidine Inhibits Replication of Staphylococcus aureus Small-Colony Variants in Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bactericidal Activity of the Bacterial ATP Synthase Inhibitor Tomatidine and the Combination of Tomatidine and Aminoglycoside Against Persistent and Virulent Forms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tomatidine and analog FC04–100 possess bactericidal activities against Listeria, Bacillus and Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of the Synergistic Effect of Tomatidine with Several Antibiotics against Standard and Clinical Isolates of Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Tomatidine acts in synergy with aminoglycoside antibiotics against multiresistant Staphylococcus aureus and prevents virulence gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Antifungal Combination Matrix Identifies a Rich Pool of Adjuvant Molecules that Enhance Drug Activity Against Diverse Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Tomatidine: A Multi-Targeted Steroidal Alkaloid in Cancer Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tomatidine, a steroidal alkaloid and the aglycone of the glycoalkaloid α-tomatine, is a natural compound predominantly found in the leaves and unripe green fruits of the tomato plant (Lycopersicon esculentum).[1][2] While its parent compound, α-tomatine, has been studied for its various biological activities, tomatidine itself has emerged as a molecule of significant interest in oncology.[2] Possessing a range of pharmacological properties, including anti-inflammatory and muscle-promoting effects, its potential as a multi-targeted anti-cancer agent is increasingly being elucidated.[3][4] Unlike its glycoalkaloid precursor, tomatidine is noted for being comparatively less cytotoxic, making it a compelling candidate for further investigation in cancer therapy and chemoprevention.[2][5] This guide provides a comprehensive overview of the current understanding of tomatidine's mechanisms of action, summarizing key quantitative data and experimental protocols from preclinical studies.

Mechanisms of Action and Key Signaling Pathways

Tomatidine exerts its anti-neoplastic effects by modulating a complex network of intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. In silico and in vitro studies have identified several key protein targets and cascades affected by tomatidine.[3]

ATF4-Dependent Signaling and Ferroptosis Induction

In pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive cancer, tomatidine has been shown to target the activating transcription factor 4 (ATF4), a primary regulator of cellular stress response that cancer cells often exploit for survival.[5] Tomatidine treatment inhibits the nuclear translocation of ATF4, thereby reducing its transcriptional activity on downstream targets.[5][6] Furthermore, this action is associated with the induction of ferroptosis, an iron-dependent form of programmed cell death, validated by increased lipid peroxidation and decreased expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[5][6]

Modulation of Interferon Signaling

In the context of gastric cancer, tomatidine has been demonstrated to suppress tumor growth by downregulating the expression of Interferon-Stimulated Genes (ISGs).[7][8] Microarray analysis of tumors from a xenograft model revealed that tomatidine treatment altered the expression of genes within the type I interferon signaling pathway.[7][8] Specifically, the knockdown of one such ISG, interferon α-inducible protein 27 (IFI27), was shown to inhibit the proliferation of gastric cancer cells, suggesting that tomatidine's efficacy is, at least in part, mediated through the suppression of this pathway.[7]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[9][10] Tomatidine has been shown to exert anti-inflammatory and pro-apoptotic effects by inhibiting the NF-κB pathway.[11] It can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby blocking the transcription of NF-κB target genes that promote cancer cell survival.[11][12]

References

- 1. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. Tomatidine Attenuates Inflammatory Responses to Exercise-Like Stimulation in Donor-derived Skeletal Muscle Myobundles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tomatidine targets ATF4-dependent signaling and induces ferroptosis to limit pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Tomatidine Extraction and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction Tomatidine is a steroidal alkaloid aglycone of the glycoalkaloid α-tomatine, found in the stems, leaves, and unripe green fruit of the tomato plant (Solanum lycopersicum)[1][2][3]. It has garnered significant scientific interest for its diverse pharmacological properties, including anabolic, anti-inflammatory, neuroprotective, and anticancer activities[1][4]. Notably, tomatidine stimulates mTORC1 signaling, promoting muscle growth and reducing atrophy, and activates the Nrf2/HO-1/GPX4 pathway to mitigate oxidative stress[5][6][7]. This document provides detailed protocols for the extraction, purification, and quantification of tomatidine from tomato plant materials.

Extraction Methodologies

The extraction of tomatidine from tomato plant matter (leaves, stems) is the initial and critical step. The choice of solvent significantly impacts the yield and purity of the crude extract. Tomatidine is a non-polar compound, making it more soluble in organic solvents[8][9].

Solvent Selection and Efficiency

Various solvents have been utilized for tomatidine extraction, with non-polar solvents generally showing higher efficiency. A comparative study on extraction from green tomatoes demonstrated that chloroform yielded the highest percentage of total alkaloid-steroids, while no tomatidine was extracted using only water[8][9][10].

Table 1: Comparison of Tomatidine Extraction Efficiency by Solvent

| Solvent | Tomatidine Yield (% of total alkaloid-steroid) | Reference |

|---|---|---|

| Chloroform | 2.44% | [8][9] |

| Petroleum Ether | Data not specified, but effective | [8][9] |

| 70% Ethanol | Data not specified, but effective | [8][9] |

| Aquadest (Water) | Not Detected |[8][9] |

General Extraction Workflow

The overall process involves sample preparation, solvent extraction, and initial purification of the crude extract.

Caption: General experimental workflow for tomatidine extraction and purification.

Experimental Protocols

Protocol 1: Methanol-Based Extraction and Resin Purification

This protocol is adapted from a patented method for industrial-scale extraction[11].

Materials:

-

Tomato branches and leaves, dried and crushed

-

60-80% Methanol solution

-